molecular formula C34H66O2 B3044277 Stearyl palmitoleate CAS No. 22393-84-6

Stearyl palmitoleate

Cat. No. B3044277
CAS RN: 22393-84-6
M. Wt: 506.9 g/mol
InChI Key: OVIHKESDPWIFII-PEZBUJJGSA-N
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Description

Stearyl palmitoleate, also known as Stearyl Heptanoate, Stearyl Caprylate, Stearyl Stearate, Stearyl Behenate and Stearyl Olivate, are waxy solid cosmetic ingredients with similar structures . These ingredients are esters of stearyl alcohol and acids that differ only in the number of carbons in the chain . It is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins .


Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . The ratio between palmitoleic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .


Molecular Structure Analysis

Stearyl palmitoleate has a molecular formula of C34H66O2 and a molecular weight of 506.8866 . It has no defined stereocenters and one E/Z center .


Chemical Reactions Analysis

Stearyl palmitoleate can react with acids to liberate heat . It also reacts with strong oxidizing acids . Heat is also generated by the interaction with caustic solutions .


Physical And Chemical Properties Analysis

Stearyl palmitoleate is a clear, colorless, practically odorless liquid . It is soluble in acetone, castor oil, corn oil, chloroform, ethanol, and mineral oil and insoluble in water, glycerin, and propylene glycol .

Scientific Research Applications

1. Metabolic and Inflammatory Responses

Stearyl palmitoleate, a monounsaturated fatty acid, has been studied for its effects on metabolic and inflammatory responses. Research indicates that supplementation with palmitoleate may improve systemic insulin sensitivity and reduce liver inflammation. This effect is evident in the dissociation of liver inflammatory response from hepatic steatosis, suggesting a unique role in non-alcoholic fatty liver disease (NAFLD) management (Guo et al., 2012).

2. Lipokine Effects and Metabolic Health

Palmitoleate, considered a lipokine, has shown mixed cardiovascular effects, correlations with obesity, hepatosteatosis, and significant improvement in insulin resistance and diabetes. This highlights its potential role in metabolic diseases and the need for more human-based research to explore its therapeutic potential (Frigolet & Gutiérrez-Aguilar, 2017).

3. Lipoapoptosis and Hepatocyte Protection

Studies have shown that palmitoleate can attenuate lipoapoptosis induced by saturated fatty acids in hepatocytes. This protective mechanism involves inhibiting endoplasmic reticulum stress response and decreasing the expression of pro-apoptotic proteins, suggesting a potential therapeutic application in liver diseases (Akazawa et al., 2010).

4. Immune-Metabolic Effects

Palmitoleate's role as a lipokine in modulating immune-metabolic responses has been explored. It may enhance insulin sensitivity, stimulate insulin secretion, and alter macrophage differentiation, but elevated blood levels have been observed in obesity and metabolic syndrome. This dichotomy requires further human studies to clarify its effects (de Souza et al., 2018).

5. AMP-Deaminase Inhibition

Palmitoyl-CoA and stearyl-CoA, including stearyl palmitoleate, have been found to inhibit AMP-deaminase in bovine heart, demonstrating a potential physiological significance in heart metabolism and energy regulation (Składanowski et al., 1978).

6. Cancer Cell Proliferation Suppression

Compounds derived from fig resin, including those with stearyl and palmitoyl moieties, have shown potent cytotoxic effects on various cancer cell lines. This opens avenues for exploring stearyl palmitoleate's potential in cancer treatment (Rubnov et al., 2001).

7. Influence on Insulin Sensitivity and Diabetes

Circulating palmitoleate is a significant predictor of insulin sensitivity, suggesting its critical role in the pathophysiology of insulin resistance in humans. This supports the potential of palmitoleate in managing metabolic disorders (Stefan et al., 2009).

Mechanism of Action

Palmitoleic acid acts as a biochemical marker of fatty acid metabolism . It is an independent determinant of insulin sensitivity, beta cell function and glucose tolerance in non-diabetic individuals . It also plays a crucial role in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts .

Future Directions

The growing list of palmitoylated cancer-related proteins includes those that function in anti-tumor immunity. Therefore, therapeutic strategies that modulate protein palmitoylation may prove to be effective for enhancing anti-tumor activity in people in the future . Future experiments will test whether other conditions of treatment with oleate or palmitoleate (different concentrations, longer exposure time) will reverse the dedifferentiation phenotype observed upon SCD knockdown .

properties

IUPAC Name

octadecyl (Z)-hexadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-33H2,1-2H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHKESDPWIFII-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearyl palmitoleate

CAS RN

22393-84-6, 108321-24-0
Record name Stearyl palmitoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoleic acid stearyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL PALMITOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EHA47BN3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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